Field: Organic Chemistry
Summary: Electrocarboxylation of organic halides is a widely used approach for valorising CO2.
Method: The process involves the use of electrochemical techniques and ionic liquids (ILs).
Field: Pharmaceutical Industry
Method: These Secondary Standards are qualified as Certified Reference Materials.
2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide, commonly referred to as Reparixin, is a synthetic organic compound characterized by its unique molecular structure. Its molecular formula is , and it has a molecular weight of 293.39 g/mol. The compound features a sulfonamide functional group, which contributes to its biological activity, particularly as an inhibitor of chemokine receptors CXCR1 and CXCR2, involved in inflammatory processes and cancer progression .
Information on specific hazards associated with this compound is not publicly available. However, sulfonamides can exhibit various hazard profiles depending on their structure. Some general considerations include:
Reparixin exhibits significant biological activity as an inhibitor of interleukin 8 receptors (CXCR1 and CXCR2). It has been shown to modulate inflammatory responses by blocking the migration of neutrophils, which are pivotal in mediating inflammation. The compound demonstrates an IC50 value of approximately 5.6 nM for CXCR1 and 80 nM for CXCR2, indicating its potent inhibitory effects on these pathways . Furthermore, it has potential applications in treating conditions characterized by excessive inflammation and tumor growth.
The synthesis of Reparixin typically involves several steps:
This multi-step synthesis highlights the complexity involved in producing this compound while ensuring that the desired chemical properties are retained.
Reparixin is primarily studied for its applications in pharmacology, particularly as an anti-inflammatory agent and potential antineoplastic drug. Its ability to inhibit chemokine receptors makes it a candidate for treating various inflammatory diseases and conditions associated with cancer metastasis. Additionally, it has been explored in preclinical models for its efficacy in reducing tissue damage during ischemic events .
Interaction studies indicate that Reparixin binds non-competitively to CXCR1 and CXCR2 receptors, preventing their activation without blocking the binding of interleukin-8 itself. This unique mechanism allows for modulation of receptor activity while maintaining some degree of receptor functionality, which could lead to fewer side effects compared to traditional antagonists . Studies have shown that treatment with Reparixin significantly reduces neutrophil infiltration in models of acute inflammation.
Several compounds share structural similarities with Reparixin, particularly those containing sulfonamide or amide functionalities. Here are some comparable compounds:
Compound Name | Structure Type | Key Features |
---|---|---|
Reparixin | Sulfonamide | Inhibits CXCR1/CXCR2; anti-inflammatory properties |
Ibuprofen | Non-steroidal anti-inflammatory | Widely used analgesic; COX inhibitor |
Nimesulide | Non-steroidal anti-inflammatory | Selective COX-2 inhibitor; analgesic effects |
Celecoxib | Non-steroidal anti-inflammatory | COX-2 selective; used for arthritis |
Sulfamethoxazole | Sulfonamide | Antimicrobial; inhibits bacterial folate synthesis |
Reparixin's uniqueness lies in its specific targeting of chemokine receptors implicated in inflammatory pathways without completely inhibiting normal receptor function. This selective inhibition could offer therapeutic advantages over other non-steroidal anti-inflammatory drugs that often have broader effects on prostaglandin synthesis.